N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
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Overview
Description
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a diphenylacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . This suggests that N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide may interact with its targets to inhibit cell growth, potentially leading to its observed biological activities.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it can be inferred that multiple biochemical pathways may be affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others.
Result of Action
Based on the known biological activities of benzofuran derivatives , it can be inferred that the compound may lead to inhibition of cell growth, potentially contributing to its anti-tumor activity. It may also exhibit antibacterial, anti-oxidative, and anti-viral effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.
Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.
Coupling Reactions: The benzofuran and thiazole rings are then coupled using a suitable coupling agent such as palladium catalysts.
Amidation: The final step involves the amidation reaction where the diphenylacetamide moiety is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-methylbenzamide
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide
Uniqueness
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c1-30-21-14-8-13-19-15-22(31-24(19)21)20-16-32-26(27-20)28-25(29)23(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-16,23H,1H3,(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSVGWXRLWTEEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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